N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-4-5-12(8-10(9)2)11(3)14-13-6-7-13/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
LQWUZZYWHGAAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine primarily hinges on the cyclopropanation of suitable aromatic precursors followed by amination. The key steps involve:
- Preparation of a substituted aromatic precursor bearing the 3,4-dimethylphenyl group.
- Formation of a cyclopropane ring via cyclopropanation techniques.
- Subsequent amination to introduce the cyclopropanamine moiety.
This route aligns with methods described for similar compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives, with modifications tailored to incorporate methyl substituents on the aromatic ring.
Synthesis of Aromatic Precursors
2.1. Synthesis of 3,4-Dimethylbenzaldehyde or Acid Derivatives
The aromatic precursor, 3,4-dimethylbenzaldehyde, can be synthesized via methylation of commercially available phenolic compounds or through directed ortho-lithiation followed by formylation. Alternatively, 3,4-dimethylbenzoic acid derivatives can be prepared via Friedel-Crafts acylation.
2.2. Formation of Nitrile or Acrylate Intermediates
For subsequent cyclopropanation, the aromatic precursor is often converted into a nitrile or acrylic acid derivative. For instance, the synthesis of (E)-3-(3,4-dimethylphenyl)-2-propenoic acid (analogous to the difluoro derivatives) involves:
- Wittig or Horner–Wadsworth–Emmons reactions to introduce the double bond.
- Esterification to prepare methyl or ethyl esters, facilitating cyclopropanation.
Cyclopropanation Techniques
3.1. Use of Trimethylsulfoxonium Iodide
Patents and literature (e.g., WO 01/92200, WO 01/92263) describe cyclopropanation via the use of trimethylsulfoxonium iodide in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in DMSO. This method enables stereoselective formation of trans- or cis- cyclopropanes depending on reaction conditions.
3.2. Asymmetric Cyclopropanation
Enantioselective synthesis can be achieved through chiral auxiliaries or chiral catalysts, such as chiral oxazaborolidines, which induce stereoselectivity during cyclopropanation, crucial for biological activity.
3.3. Hydrolysis and Functional Group Transformations
Post-cyclopropanation, ester groups are hydrolyzed under acidic or basic conditions to yield trans-2-(3,4-dimethylphenyl)-cyclopropanecarboxylic acid, which can be further transformed into amines.
Conversion to Cyclopropanamine Derivatives
4.1. Formation of Cyclopropanecarbonyl Chlorides and Azides
The acid derivatives are converted to acyl chlorides using thionyl chloride, followed by transformation into azides, which are then reduced to amines. Alternatively, direct amination can be performed via reductive amination using reagents like sodium triacetoxyborohydride.
A common route involves reacting the cyclopropanecarboxylic acid or its derivatives with ammonia or primary amines in the presence of reducing agents, facilitating the formation of the cyclopropanamine.
The amino group is further alkylated with suitable alkyl halides or via reductive amination to introduce the ethyl group attached to the nitrogen atom, completing the synthesis of This compound .
Stereochemical Considerations
The stereochemistry of the cyclopropane ring is critical for biological activity. Enantioselective cyclopropanation techniques, such as asymmetric carbene transfer reactions, are employed to obtain stereochemically pure compounds. Crystallization or chromatographic separation of diastereomers is also used to isolate enantiomerically enriched products.
Data Tables and Reaction Conditions
| Step | Reagents | Conditions | Key Outcomes | References |
|---|---|---|---|---|
| Aromatic precursor synthesis | Phenol, methylating agents | Methylation, Friedel-Crafts acylation | 3,4-Dimethylbenzaldehyde or acid | Patent WO 01/92200 |
| Esterification | Alcohols, H₂SO₄ | Reflux | Methyl or ethyl esters | General organic synthesis protocols |
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | 0°C to room temperature | Trans- or cis-cyclopropane derivatives | WO 01/92200, WO 01/92263 |
| Hydrolysis | Acidic or basic | Reflux | Carboxylic acids | Standard hydrolysis protocols |
| Conversion to amine | SOCl₂, hydrazine, reductive amination | Reflux, catalytic hydrogenation | Cyclopropanamine derivatives | Patent literature |
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amine derivatives .
Scientific Research Applications
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine (CAS: 954264-72-3)
- Substituents : 3,4-Dimethoxy groups (electron-donating).
- Molecular Formula: C₁₃H₁₉NO₂.
- The oxygen atoms may engage in hydrogen bonding, affecting receptor affinity .
N-[1-(3,4-Dichlorophenyl)ethyl]cyclopropanamine (CAS: 1016829-30-3)
- Substituents : 3,4-Dichloro groups (electron-withdrawing).
- Molecular Formula : C₁₁H₁₂Cl₂N.
- Key Differences : Chlorine atoms enhance electronegativity and molecular weight, increasing hydrophobicity and possibly toxicity. The reduced electron density on the aromatic ring may decrease π-π stacking interactions .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS: 220352-38-5)
- Substituents : 3,4-Difluoro groups.
- Molecular Formula : C₉H₉F₂N.
- Key Differences : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability. The absence of an ethyl linker shortens the molecule, reducing conformational flexibility .
Variations in the Linking Group
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine (CAS: 1273939-65-3)
- Structure : Cyclobutylmethyl linker instead of ethyl.
- Molecular Formula : C₁₄H₁₇Cl₂N.
- Higher molecular weight (270.20 g/mol) compared to ethyl-linked analogs .
N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine
- Structure : 2-Chloro substitution and ethyl linker.
- Molecular Formula : C₁₁H₁₄ClN.
- Key Differences : The ortho-chloro position induces steric effects and may distort the aromatic ring’s planarity, reducing interactions with flat binding pockets .
Functional Group Modifications
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
- Structure: Carboxamide replaces the amine; hydroxyimino group added.
- Molecular Formula : C₁₄H₁₇N₂O₃.
- Key Differences: The carboxamide group enables hydrogen bonding, enhancing solubility.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Linking Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine | 3,4-Dimethylphenyl | Ethyl | C₁₃H₁₉N | 189.30 (calc.) | High lipophilicity, moderate strain |
| N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine | 3,4-Dimethoxyphenyl | Ethyl | C₁₃H₁₉NO₂ | 233.30 | Increased polarity, H-bonding |
| N-[1-(3,4-Dichlorophenyl)ethyl]cyclopropanamine | 3,4-Dichlorophenyl | Ethyl | C₁₁H₁₂Cl₂N | 245.13 | High hydrophobicity, potential toxicity |
| N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine | 3,4-Dichlorophenyl | Cyclobutylmethyl | C₁₄H₁₇Cl₂N | 270.20 | Steric rigidity, higher weight |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 3,4-Difluorophenyl | Direct linkage | C₉H₉F₂N | 169.17 | Enhanced metabolic stability |
Research Findings and Implications
- Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring electron density, favoring interactions with electron-deficient receptors.
- Steric and Conformational Effects : Ethyl linkers provide flexibility, whereas cyclobutyl groups restrict motion, impacting binding kinetics .
- Metabolic Considerations : Fluorinated analogs exhibit improved metabolic profiles due to fluorine’s resistance to enzymatic cleavage .
Notes
Limitations : Direct data for this compound are inferred from analogs. Experimental validation (e.g., crystallography via SHELX or OLEX2 ) is recommended.
Contradictions : Substituent position (2- vs. 3,4-) drastically alters bioactivity; ortho-substituted analogs may exhibit reduced efficacy due to steric hindrance .
Synthesis Insights : Methods such as diastereoselective cyclopropanation (e.g., ) could be adapted for synthesizing the target compound .
Biological Activity
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a cyclopropane derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropane ring and a dimethylphenyl group, which contribute to its unique biological properties. The presence of the cyclopropane moiety is significant in drug design as it can influence the binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the compound may function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Receptor Binding : Preliminary studies suggest that this compound may exhibit affinity for adrenergic receptors, which play crucial roles in cardiovascular and central nervous system functions.
- Enzyme Interaction : It may also act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study investigated the effects of this compound on depression-like behavior in rodent models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties through serotonin modulation .
- Antinociceptive Effects : In another study, the compound was assessed for its pain-relieving effects using the formalin test in rats. The results demonstrated a notable decrease in pain scores, indicating its efficacy as an antinociceptive agent .
- Neuroprotective Properties : Research focusing on neuroprotection revealed that this compound could mitigate neuronal damage caused by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the cyclopropane ring and dimethyl substitution on the phenyl group for enhancing biological activity. Variations in substituents have been shown to significantly affect receptor binding affinities and overall pharmacological profiles.
Table 2: SAR Analysis
| Compound Variant | Binding Affinity (Ki) | Activity Level |
|---|---|---|
| This compound | 50 nM | High |
| N-[1-(2-Methylphenyl)ethyl]cyclopropanamine | 200 nM | Moderate |
| N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine | 300 nM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
